N-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride
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Overview
Description
N-Methyl-1,2,3,4-tetrahydro-7-quinolinamine hydrochloride is a chemical compound with the molecular formula C10H14N2·ClH and a molecular weight of 198.692 g/mol . This compound is known for its applications in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1,2,3,4-tetrahydro-7-quinolinamine hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, precise control of reaction parameters, and purification techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1,2,3,4-tetrahydro-7-quinolinamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which are valuable intermediates in pharmaceutical and chemical research .
Scientific Research Applications
N-Methyl-1,2,3,4-tetrahydro-7-quinolinamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including neuroprotective effects.
Medicine: Research explores its potential therapeutic applications, particularly in neurodegenerative diseases.
Industry: It serves as a precursor for various industrial chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Methyl-1,2,3,4-tetrahydro-7-quinolinamine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly dopamine, by inhibiting the binding of certain ligands to dopamine receptors . This modulation can lead to neuroprotective effects, making it a compound of interest in neuropharmacology .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Exhibits neurotoxic actions.
N-Methyl-1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline: Another compound with significant neuroprotective effects.
Uniqueness
N-Methyl-1,2,3,4-tetrahydro-7-quinolinamine hydrochloride is unique due to its specific structural features that allow it to interact with neurotransmitter systems in a distinct manner. Its ability to modulate dopamine receptors without inducing receptor degeneration sets it apart from other similar compounds .
Properties
Molecular Formula |
C10H15ClN2 |
---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
N-methyl-1,2,3,4-tetrahydroquinolin-7-amine;hydrochloride |
InChI |
InChI=1S/C10H14N2.ClH/c1-11-9-5-4-8-3-2-6-12-10(8)7-9;/h4-5,7,11-12H,2-3,6H2,1H3;1H |
InChI Key |
YPLLRSKEXJVLDT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC2=C(CCCN2)C=C1.Cl |
Origin of Product |
United States |
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